5-Bromo-2-chloro-4-iodobenzaldehyde
Description
5-Bromo-2-chloro-4-iodobenzaldehyde (CAS: Not explicitly provided; PubChem entry referenced ) is a trihalogenated benzaldehyde derivative with the molecular formula C₇H₃BrClIO and a molecular weight of 345.25 g/mol. The compound features bromine (Br) at position 5, chlorine (Cl) at position 2, iodine (I) at position 4, and an aldehyde functional group (-CHO) at position 1 of the benzene ring. This unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development. Limited direct synthesis data are available, but analogous compounds suggest halogenation strategies (e.g., Sandmeyer reactions) or condensation methods may be employed .
Properties
IUPAC Name |
5-bromo-2-chloro-4-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXLMTBEVKKYMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)I)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
5-Bromo-2-chloro-4-iodobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state. Common reagents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chloro-4-iodobenzaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in biochemical assays and as a tool for studying biological processes.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used.
Comparison with Similar Compounds
Structural Analogs: Halogen Variation and Functional Group Diversity
The following table compares 5-Bromo-2-chloro-4-iodobenzaldehyde with key structural analogs:
Key Comparative Insights
Electronic Effects and Reactivity
- Iodine as a Leaving Group : The iodine substituent in the target compound and analogs (e.g., 5-Bromo-2-fluoro-4-iodobenzaldehyde ) may facilitate cross-coupling reactions (e.g., Ullmann or Suzuki couplings) due to its favorable leaving-group properties.
Steric and Solubility Considerations
- Trihalogenated vs. Dihalogenated Systems : The target compound’s three halogen atoms introduce significant steric bulk compared to dihalogenated analogs like 5-Bromosalicylaldehyde . This may reduce solubility in polar solvents but improve stability in organic media.
- Functional Group Impact : The hydrazide group in 5-Bromo-2-chlorobenzohydrazide shifts reactivity toward condensation reactions (e.g., with ketones), unlike the aldehyde’s preference for nucleophilic attacks.
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